tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate
Overview
Description
Scientific Research Applications
X-ray Studies and Molecular Structure
X-ray studies of related compounds such as tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate demonstrate their molecular structure and crystal packing, showing strong hydrogen bonds leading to infinite chains in the crystal structure. These insights are crucial for understanding the physical and chemical properties of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate derivatives (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Related Compounds
The synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, reveals an efficient approach that could be adapted for tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate. This method involves starting from readily available reagents, showing potential for industrial scale-up (Chen Xin-zhi, 2011).
Reactions and Synthons
Reactions of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents lead to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These products are promising synthons for the preparation of diverse piperidine derivatives, highlighting their utility in synthetic organic chemistry (Moskalenko & Boev, 2014).
Stereoselective Syntheses
Stereoselective syntheses involving tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives lead to tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This demonstrates the compound's role in producing stereochemically complex structures, essential in the field of medicinal chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
properties
IUPAC Name |
tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-13(19)11-15(18)12-5-7-14(21-4)8-6-12/h5-8,15H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOVHLBZTLRKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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